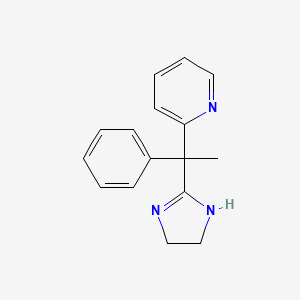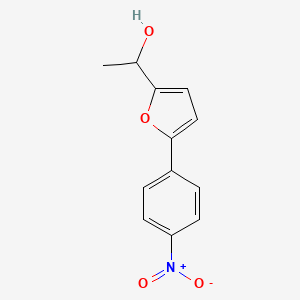![molecular formula C34H32N2O7S B8272142 2-Oxazolidinone, 3-[(2S,3R)-3-hydroxy-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzo[b]thien-7-yl]-1-oxopropyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B8272142.png)
2-Oxazolidinone, 3-[(2S,3R)-3-hydroxy-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzo[b]thien-7-yl]-1-oxopropyl]-4-(phenylmethyl)-, (4S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxazolidinone, 3-[(2S,3R)-3-hydroxy-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzo[b]thien-7-yl]-1-oxopropyl]-4-(phenylmethyl)-, (4S)- is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-[(2S,3R)-3-hydroxy-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzo[b]thien-7-yl]-1-oxopropyl]-4-(phenylmethyl)-, (4S)- involves several steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Hydroxy and Methoxy Groups: The hydroxy and methoxy groups can be introduced through selective hydroxylation and methylation reactions.
Attachment of the Benzo[b]thienyl and Oxazolyl Groups: These groups can be attached through nucleophilic substitution reactions, where the appropriate nucleophiles react with electrophilic centers on the oxazolidinone ring.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group could yield a ketone, while reduction of the carbonyl group could produce an alcohol.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biology, the compound may serve as a probe or ligand in biochemical assays. Its ability to interact with specific biological targets makes it valuable for studying enzyme mechanisms, protein-ligand interactions, and cellular processes.
Medicine
In medicine, the compound has potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development in areas such as oncology, infectious diseases, and neurological disorders.
Industry
In industry, the compound could be used in the development of new materials with specific properties. Its multifunctional nature allows for the design of polymers, coatings, and other materials with tailored characteristics.
作用机制
The mechanism of action of 2-Oxazolidinone, 3-[(2S,3R)-3-hydroxy-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzo[b]thien-7-yl]-1-oxopropyl]-4-(phenylmethyl)-, (4S)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, forming non-covalent interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. These interactions can alter the conformation and function of the target molecules, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
2-Oxazolidinone Derivatives: Compounds with similar oxazolidinone rings but different substituents.
Benzo[b]thiophene Derivatives: Compounds with the benzo[b]thiophene core but different functional groups.
Oxazole Derivatives: Compounds with the oxazole ring but different substituents.
Uniqueness
The uniqueness of 2-Oxazolidinone, 3-[(2S,3R)-3-hydroxy-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzo[b]thien-7-yl]-1-oxopropyl]-4-(phenylmethyl)-, (4S)- lies in its combination of multiple functional groups and complex structure. This allows for a wide range of chemical reactivity and potential applications that are not possible with simpler compounds. Its ability to interact with diverse biological targets also sets it apart from other similar compounds, making it a valuable tool in scientific research and industrial applications.
属性
分子式 |
C34H32N2O7S |
|---|---|
分子量 |
612.7 g/mol |
IUPAC 名称 |
(4S)-4-benzyl-3-[(2S,3R)-3-hydroxy-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]propanoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C34H32N2O7S/c1-21-27(35-32(43-21)23-11-7-4-8-12-23)15-17-41-28-14-13-26(31-25(28)16-18-44-31)29(37)30(40-2)33(38)36-24(20-42-34(36)39)19-22-9-5-3-6-10-22/h3-14,16,18,24,29-30,37H,15,17,19-20H2,1-2H3/t24-,29+,30-/m0/s1 |
InChI 键 |
RJMAOQHXCDDACN-NSQMQTOTSA-N |
手性 SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)[C@H]([C@@H](C(=O)N5[C@H](COC5=O)CC6=CC=CC=C6)OC)O |
规范 SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)C(C(C(=O)N5C(COC5=O)CC6=CC=CC=C6)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


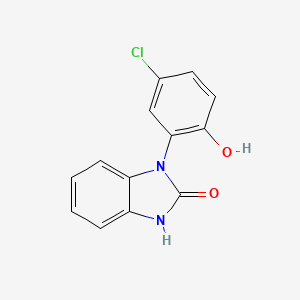
![7-(2-Hydroxyethylamino)-5-methyl-3-phenyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8272072.png)
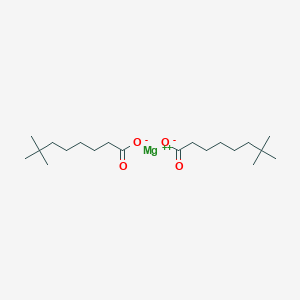
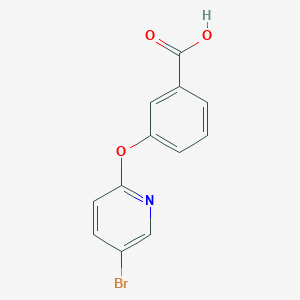
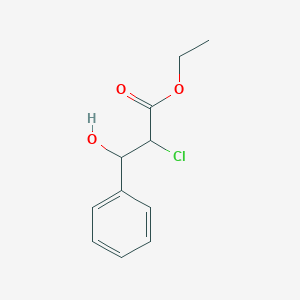
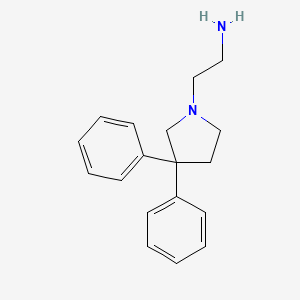
![Ethyl 2-(5-fluorobenzo[b]thiophen-2-yl)ethylcarbamate](/img/structure/B8272097.png)
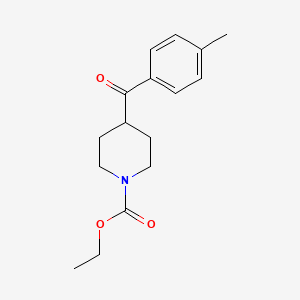
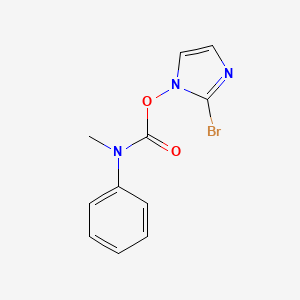
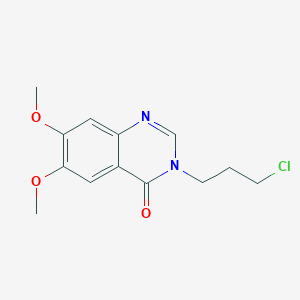
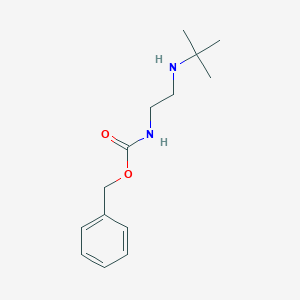
![4-chloro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B8272149.png)
